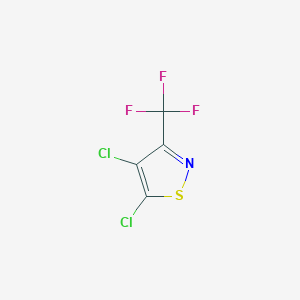![molecular formula C15H26N2 B2776564 {2-amino-1-[4-(propan-2-yl)phenyl]ethyl}diethylamine CAS No. 927974-83-2](/img/structure/B2776564.png)
{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}diethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}diethylamine is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. The compound contains a total of 43 atoms, including 26 hydrogen atoms, 15 carbon atoms, and 2 nitrogen atoms . It features both primary and tertiary amine groups, making it a versatile molecule for various chemical reactions .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the fibroblast growth factor receptor 2 (fgfr2) .
Mode of Action
It’s known that nitrogen-containing compounds can act as nucleophiles, reacting with electrophilic carbon atoms in biological targets . This can lead to the formation of new bonds and changes in the target molecule’s structure and function.
Biochemical Pathways
Compounds that interact with fgfr2 can influence cell proliferation, differentiation, and migration .
Result of Action
Similar compounds have shown antibacterial activity, suggesting that they may interfere with bacterial growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-amino-1-[4-(propan-2-yl)phenyl]ethyl}diethylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the alkylation of a primary amine with a suitable alkyl halide, followed by further functionalization to introduce the secondary amine group. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}diethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines.
Scientific Research Applications
{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}diethylamine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- {2-Amino-1-[4-(methyl)phenyl]ethyl}diethylamine
- {2-Amino-1-[4-(ethyl)phenyl]ethyl}diethylamine
- {2-Amino-1-[4-(propyl)phenyl]ethyl}diethylamine
Uniqueness
{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}diethylamine is unique due to the presence of both primary and tertiary amine groups, which allows it to participate in a wide range of chemical reactions. Its specific structure also imparts unique biological activities that are not observed in closely related compounds.
Properties
IUPAC Name |
N,N-diethyl-1-(4-propan-2-ylphenyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-5-17(6-2)15(11-16)14-9-7-13(8-10-14)12(3)4/h7-10,12,15H,5-6,11,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRWJRYVRZQCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CN)C1=CC=C(C=C1)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
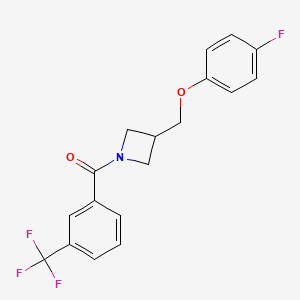
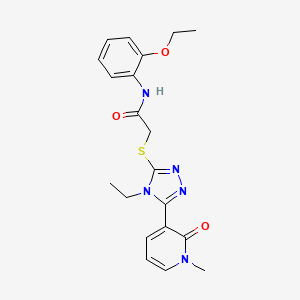
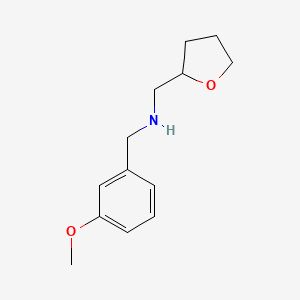
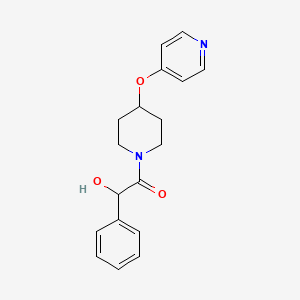
![3-(4-bromophenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2776485.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2776486.png)
![2-[1-(naphthalene-2-sulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B2776490.png)
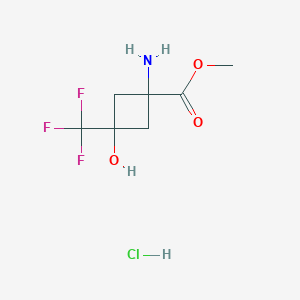
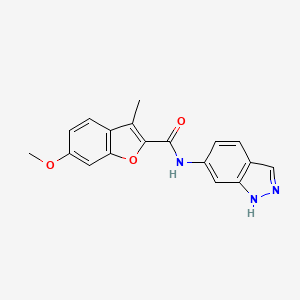
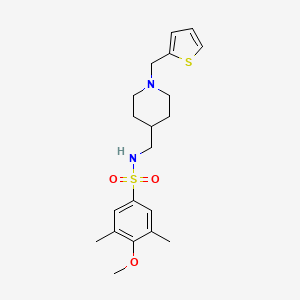
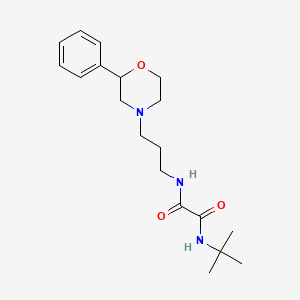
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2776498.png)
![4-tert-butyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2776502.png)
